2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-(dodecylamino)propylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecylamino group, making it less hydrophobic.
N-(2-Hydroxyethyl)dodecylamine: Lacks the chloroacetamide group, affecting its reactivity.
N-Dodecyl-N-(2-hydroxyethyl)acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloroacetamide group, a dodecylamino group, and a hydroxyethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
62881-15-6 |
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Molecular Formula |
C19H39ClN2O2 |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
2-chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C19H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-13-21-14-12-15-22(16-17-23)19(24)18-20/h21,23H,2-18H2,1H3 |
InChI Key |
IXXZPSKZKFKLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCN(CCO)C(=O)CCl |
Origin of Product |
United States |
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